molecular formula C11H11NO2S B13627024 4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid

4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B13627024
M. Wt: 221.28 g/mol
InChI Key: HMZFJSVULCAVRH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

4-(dimethylamino)-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H11NO2S/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

HMZFJSVULCAVRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=C(SC2=CC=C1)C(=O)O

Origin of Product

United States

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